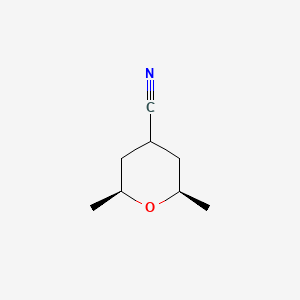

![molecular formula C11H13N3O2 B2975684 6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 893645-65-3](/img/structure/B2975684.png)

6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-pyrazolo[3,4-b]pyridine derivatives are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .Applications De Recherche Scientifique

Antibacterial Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit notable antibacterial activities. A study by Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which demonstrated promising antibacterial properties (Maqbool et al., 2014).

Synthesis and Structural Analysis

- Bahgat et al. (2009) conducted theoretical and experimental investigations into the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine compounds. This research contributes to a deeper understanding of the compound's molecular structure (Bahgat et al., 2009).

- Romo et al. (2021) explored the synthesis of 3′-methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid under various conditions, contributing to the knowledge of efficient synthetic routes for similar compounds (Romo et al., 2021).

Combinatorial Chemistry and Library Synthesis

- Volochnyuk et al. (2010) demonstrated the synthesis of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, via Combes-type reactions. These libraries are essential for drug discovery and pharmaceutical research (Volochnyuk et al., 2010).

Anticancer Research

- Stepanenko et al. (2011) synthesized organometallic complexes containing pyrazolo[3,4-b]pyridines, evaluating their potential as anticancer agents. These complexes showed promising results as cyclin-dependent kinase (Cdk) inhibitors, which are vital in cancer treatment (Stepanenko et al., 2011).

Potential as PPARα Agonists

- A study by Miyachi et al. (2019) on 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives showed that these compounds act as agonists of human peroxisome proliferator-activated receptor alpha (hPPARα), suggesting their utility in treating metabolic disorders (Miyachi et al., 2019).

Antiviral Activity

- Bernardino et al. (2007) synthesized derivatives of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and evaluated their antiviral activity, indicating potential applications in virology and infectious diseases (Bernardino et al., 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-4-14-10-9(6-12-14)8(11(15)16)5-7(2)13-10/h5-6H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBUPBDPEMUQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=NC(=CC(=C2C=N1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2975601.png)

![1-(4-{3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2975602.png)

![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide](/img/structure/B2975604.png)

![methyl 2-[(2Z)-2-(propanoylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2975606.png)

![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2975607.png)

![4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2975614.png)

![N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2975620.png)

![[(3R)-Tetrahydropyran-3-yl]methanamine](/img/structure/B2975624.png)